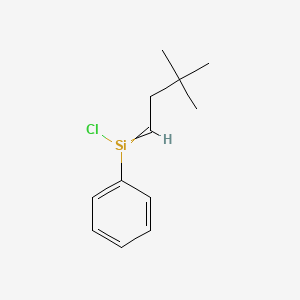![molecular formula C14H16ClN3O B14282890 1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole CAS No. 136187-50-3](/img/structure/B14282890.png)
1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is notable for its unique structure, which includes a chlorophenyl group, an ethyloxetane ring, and a triazole ring
Vorbereitungsmethoden
The synthesis of 1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the use of click chemistry, specifically the Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC) reaction. This approach allows for the efficient and rapid assembly of the triazole ring .
In an industrial setting, the production of this compound may involve the use of advanced synthetic techniques and optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediate compounds, followed by their cyclization to form the final triazole derivative.
Analyse Chemischer Reaktionen
1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, triazoles are known to inhibit the growth and replication of fungi by interacting with cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis . This interaction disrupts the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole can be compared with other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share a similar triazole ring structure but differ in their substituents and overall molecular architecture
Similar Compounds
- Fluconazole
- Voriconazole
- Itraconazole
- Paclobutrazol
- Diclobutrazol
Eigenschaften
CAS-Nummer |
136187-50-3 |
|---|---|
Molekularformel |
C14H16ClN3O |
Molekulargewicht |
277.75 g/mol |
IUPAC-Name |
1-[[2-(4-chlorophenyl)-3-ethyloxetan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H16ClN3O/c1-2-11-7-19-14(11,8-18-10-16-9-17-18)12-3-5-13(15)6-4-12/h3-6,9-11H,2,7-8H2,1H3 |
InChI-Schlüssel |
WPCWQRVBAWYPKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1COC1(CN2C=NC=N2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



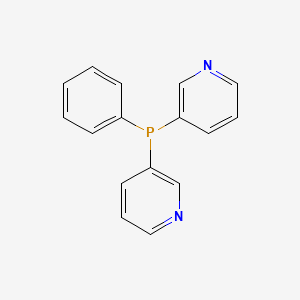


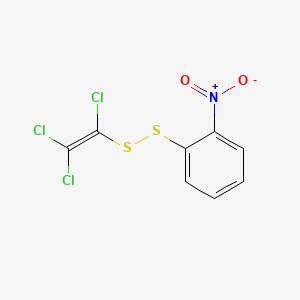
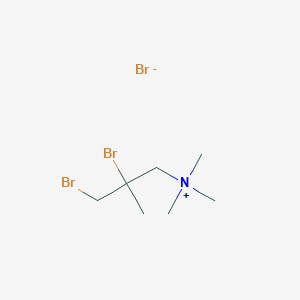
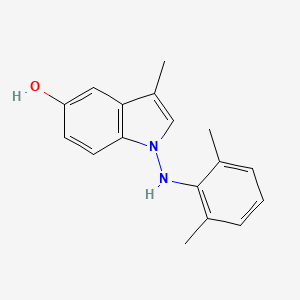
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
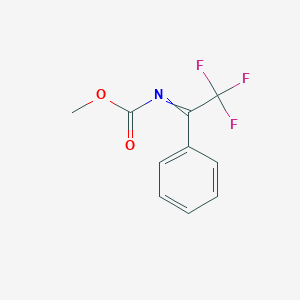
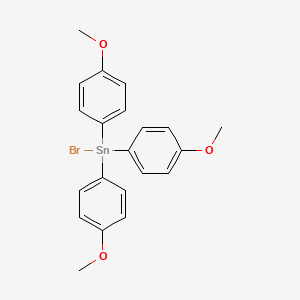

![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
